molecular formula C12H23ClN2O B13591219 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride

1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride

Cat. No.: B13591219
M. Wt: 246.78 g/mol
InChI Key: UBAQJHDUBBDLPN-UHFFFAOYSA-N
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Description

1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride is a compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound belongs to the class of diazaspiro compounds, which are known for their spirocyclic structures that contribute to their stability and reactivity. The presence of the diazaspiro moiety in the compound’s structure makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common synthetic route includes the reaction of a suitable amine with a ketone to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the methylpropan-1-one group and finally converted to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

    Reaction Optimization: Identifying the best reaction conditions (temperature, pressure, solvents) to maximize yield.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the compound.

    Quality Control: Ensuring the final product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s spirocyclic structure allows it to fit into these active sites with high specificity, making it an effective inhibitor.

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decan-1-one: A related compound with similar spirocyclic structure but different functional groups.

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with additional nitrogen atoms in the ring.

Uniqueness

1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride is unique due to its specific combination of the diazaspiro moiety and the methylpropan-1-one group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H23ClN2O

Molecular Weight

246.78 g/mol

IUPAC Name

1-(1,8-diazaspiro[4.5]decan-1-yl)-2-methylpropan-1-one;hydrochloride

InChI

InChI=1S/C12H22N2O.ClH/c1-10(2)11(15)14-9-3-4-12(14)5-7-13-8-6-12;/h10,13H,3-9H2,1-2H3;1H

InChI Key

UBAQJHDUBBDLPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC12CCNCC2.Cl

Origin of Product

United States

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